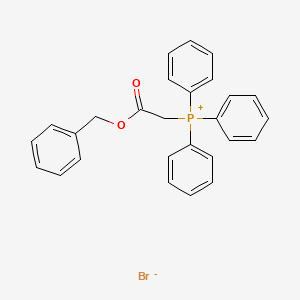

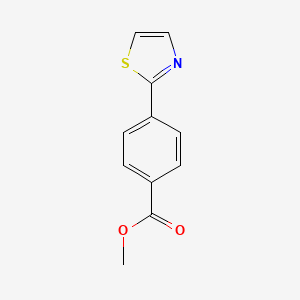

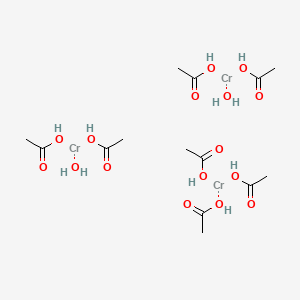

![molecular formula C19H21N3 B1589588 (2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole CAS No. 877773-30-3](/img/structure/B1589588.png)

(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Overview

Description

“(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole” is a chiral thiourea catalyst that has emerged as an efficient class of organocatalysts due to their unique dual hydrogen-bonding capacity .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The angles between the planes of imidazole molecules in polymorphs I and II are thus 60.1° and 60.6°, respectively, while this value is 73.4° for polymorph III .Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals is investigated via OH-addition and H-abstraction pathways . The reaction sequence depends strongly on the possibility for deprotonation of the imidazole function in a proton-coupled electron transfer process .Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water . It is classified as an amphoteric compound, acting as both an acid and a base .Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives are integral to the synthesis of various pharmaceutical drugs due to their biological activities. The compound can be used to develop new drugs with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Its structural versatility makes it a valuable synthon for creating novel therapeutic agents.

Catalysis

In synthetic chemistry, imidazole derivatives serve as catalysts due to their ability to facilitate a variety of chemical reactions. The compound can be involved in catalytic cycles, particularly in organometallic catalysis, enhancing reaction rates and selectivity . This application is crucial for developing more efficient and greener chemical processes.

Functional Materials

The unique structural features of imidazole derivatives make them suitable for the development of functional materials. These materials have applications in electronics, photonics, and as components in sensors . The compound’s ability to form stable and conductive frameworks is particularly valuable in these fields.

Agrochemicals

Imidazole derivatives are used in the synthesis of agrochemicals such as fungicides, herbicides, and plant growth regulators . The compound’s properties can be harnessed to create products that protect crops from pests and diseases, contributing to agricultural productivity.

Green Chemistry

The compound’s utility extends to green chemistry applications, where it can be used to develop environmentally friendly synthetic methods . Its role in water-based reactions and as a component in ionic liquids highlights its potential in sustainable practices.

Biologically Active Molecules

In medicinal chemistry, the compound is used to synthesize biologically active molecules, including enzyme inhibitors and receptor modulators . These molecules have significant implications for drug discovery and the treatment of various diseases.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,6S)-2,6-dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c1-3-7-15(8-4-1)11-17-13-22-14-18(21-19(22)20-17)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,20,21)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGKFCUFRDEVPU-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=NC(CN21)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC2=N[C@H](CN21)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475333 | |

| Record name | (2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |

CAS RN |

877773-30-3 | |

| Record name | (2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)